[1-(Cyclohex-2-en-1-yl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclohex-2-en-1-yl)ethenyl]benzene: is an organic compound with the molecular formula C14H16. It is a derivative of benzene, where a cyclohexene ring is attached to the benzene ring through an ethenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclohex-2-en-1-yl)ethenyl]benzene typically involves the reaction of cyclohex-2-en-1-ylmagnesium bromide with benzaldehyde, followed by dehydration to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to achieve industrial-grade quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Cyclohex-2-en-1-yl)ethenyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexylbenzene or other reduced forms.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Nitric acid, sulfuric acid, halogens, varying temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexylbenzene.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(Cyclohex-2-en-1-yl)ethenyl]benzene is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may serve as a lead compound in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of [1-(Cyclohex-2-en-1-yl)ethenyl]benzene involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution, nucleophilic addition, and radical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexylbenzene: Similar structure but lacks the ethenyl group.
Styrene: Contains a vinyl group attached to a benzene ring but lacks the cyclohexene ring.
Cyclohexene: A simple cyclic alkene without the benzene ring.
Uniqueness: [1-(Cyclohex-2-en-1-yl)ethenyl]benzene is unique due to the presence of both a cyclohexene ring and a benzene ring connected through an ethenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
63006-96-2 |
---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-cyclohex-2-en-1-ylethenylbenzene |
InChI |
InChI=1S/C14H16/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2,4-6,8-10,14H,1,3,7,11H2 |
InChI-Schlüssel |
MNBKZZUVYCMSDM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1CCCC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.